![molecular formula C13H24 B14604142 11,11-Dimethylbicyclo[4.4.1]undecane CAS No. 58863-22-2](/img/structure/B14604142.png)
11,11-Dimethylbicyclo[4.4.1]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11-Dimethylbicyclo[441]undecane is a bridged bicyclic hydrocarbon with a unique structure that includes two methyl groups attached to the 11th carbon of the bicyclo[441]undecane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethylbicyclo[4.4.1]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized reactors to ensure consistent product quality. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 11,11-Dimethylbicyclo[4.4.1]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
11,11-Dimethylbicyclo[4.4.1]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bridged bicyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of 11,11-Dimethylbicyclo[4.4.1]undecane involves its interaction with molecular targets through its unique bicyclic structure. The compound can engage in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a component in drug formulations.
類似化合物との比較
Bicyclo[4.4.1]undecane: The parent compound without the dimethyl substitution.
Bicyclo[3.3.1]nonane: A smaller bicyclic hydrocarbon with a different ring structure.
Decalin: A fused bicyclic compound with a similar carbon framework but different connectivity.
Uniqueness: 11,11-Dimethylbicyclo[441]undecane is unique due to the presence of the two methyl groups at the 11th carbon, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar bicyclic hydrocarbons
特性
CAS番号 |
58863-22-2 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
11,11-dimethylbicyclo[4.4.1]undecane |
InChI |
InChI=1S/C13H24/c1-13(2)11-7-3-4-8-12(13)10-6-5-9-11/h11-12H,3-10H2,1-2H3 |
InChIキー |
OVXIPNHJQJQNDO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCCCC1CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
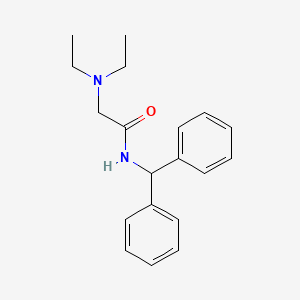

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
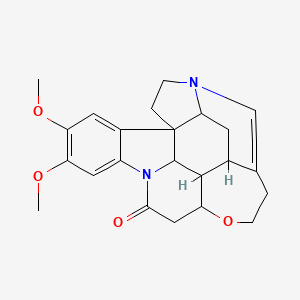


![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
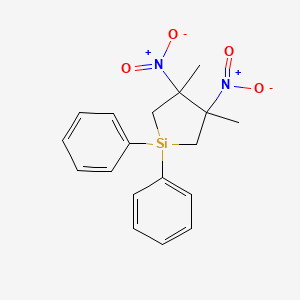
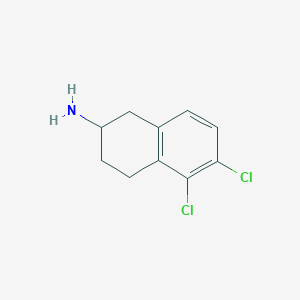
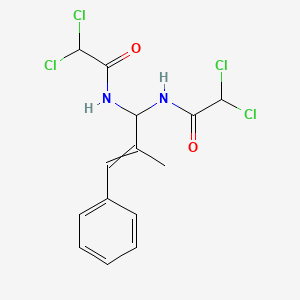
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
